2-[(2-Fluoro[1,1'-biphenyl]-4-yl)oxy]propanoic acid
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Overview
Description
“2-[(2-Fluoro[1,1’-biphenyl]-4-yl)oxy]propanoic acid” is a chemical compound with the linear formula C15H13FO2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C15H13FO2/c1-10(15(17)18)19-12-7-8-13(14(16)9-12)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,18) . The molecular weight is 244.27 .Physical And Chemical Properties Analysis
The compound is a solid . Its molecular weight is 244.27 , and its linear formula is C15H13FO2 .Scientific Research Applications
Microwave-Assisted Synthesis and Analgesic Potential
A study highlighted the synthesis of triazole derivatives of 2-[(2-Fluoro[1,1'-biphenyl]-4-yl)oxy]propanoic acid (commonly known as flurbiprofen) through a microwave-assisted process. The resulting compounds demonstrated significant analgesic effects, positioning them as potent analgesic agents (Zaheer et al., 2021).
Green Synthesis and Antioxidant Potential
In another research, the green synthesis of N′-benzylidene-2-(2-fluorobiphenyl)propanehydrazides using this compound was explored. The synthesized compounds displayed promising antioxidant potential, suggesting their applicability in pharmaceutical applications, especially those with anti-oxidative requirements (Zaheer et al., 2015).
PET Radiopharmaceutical Synthesis
The compound was used in the automated synthesis of a PET radiopharmaceutical, [11C]CS1P1, for imaging sphingosine-1 phosphate receptor 1 (S1P1), under Good Manufacturing Practices (GMP) conditions. This study underscores the compound's potential in the production of PET imaging radiopharmaceuticals (Luo et al., 2019).
Synthesis of Organotin(IV) Derivatives and Biological Applications
Research documented the synthesis of new organotin derivatives of 2-(2-Fluoro-4-biphenyl)propanoic acid and explored their structural, biological properties, especially highlighting their antitumor and anticancer activities. This showcases the compound's role in the development of substances with potential therapeutic applications (Mahmood et al., 2003).
Development of Analgesic Modulators
A study involved the synthesis of derivatives of 3-(7-chloro-5-(2-fluorophenyl)-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)propanoic acid as analgesic modulators for Transient receptor potential vanilloid 1 (TRPV1), indicating the compound's application in the modulation of analgesic pathways (Liu et al., 2018).
Safety and Hazards
properties
IUPAC Name |
2-(3-fluoro-4-phenylphenoxy)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO3/c1-10(15(17)18)19-12-7-8-13(14(16)9-12)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISOQJJOYRSTBHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC(=C(C=C1)C2=CC=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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